![molecular formula C15H14ClNO2 B5635600 N-(4-chloro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B5635600.png)
N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chloro-2-methylphenyl)-4-methoxybenzamide involves acylation reactions, where an amino compound reacts with an acid chloride in a suitable solvent like THF (tetrahydrofuran). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by acylation of 3-aminophenol with 4-metoxybenzoylchloride (Karabulut et al., 2014). These synthesis methods are crucial for developing compounds with specific properties and biological activities.
Molecular Structure Analysis
The molecular structure is determined using techniques such as single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. The molecular geometry, including bond lengths, angles, and dihedral angles, reveals the compound's 3D arrangement and potential interaction sites. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide shows how intermolecular interactions like dimerization and crystal packing influence the molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are studied to understand their reactivity and potential applications. For example, the synthesis and gastroprokinetic activity of related compounds provide insights into how changes in the molecular structure, like the amide linkage reversal, affect their chemical properties and activity (Kalo et al., 1995).
Physical Properties Analysis
Physical properties like density, refractive index, and molar refractivity are essential for understanding a compound's behavior in different environments. Studies on compounds such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate provide valuable data on these properties, highlighting the effects of molecular structure on physical characteristics (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for the application and further modification of such compounds. Studies focusing on the structure-affinity relationships and modifications of the amide bond or alkyl chain provide insights into how these changes affect the compound's chemical properties and interactions with biological targets (Perrone et al., 2000).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSPVEMEGSKNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-4-methoxybenzamide |
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